

3-Chloro-2-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-methylbenzaldehyde

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Technical Guide: 3-Chloro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of **3-Chloro-2-methylbenzaldehyde**, a key intermediate in various synthetic pathways.

Core Chemical Data

The fundamental molecular properties of **3-Chloro-2-methylbenzaldehyde** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO	[1][2][3][4][5]
Molecular Weight	154.59 g/mol	[1][2][3][4][5]
CAS Number	874-27-1	[1][3][4]
IUPAC Name	3-chloro-2-methylbenzaldehyde	[2][5]

Synthesis Protocol: Functionalization of 3-Chlorobenzaldehyde

A documented method for the preparation of **3-Chloro-2-methylbenzaldehyde** involves the ortho-lithiation of a protected 3-chlorobenzaldehyde derivative followed by electrophilic quench and deprotection.^[2]

Experimental Methodology

The synthesis of **3-Chloro-2-methylbenzaldehyde** can be achieved from the corresponding 2-(3-chlorophenyl)-1,3-dioxolane.^[2] The general strategy is outlined below:

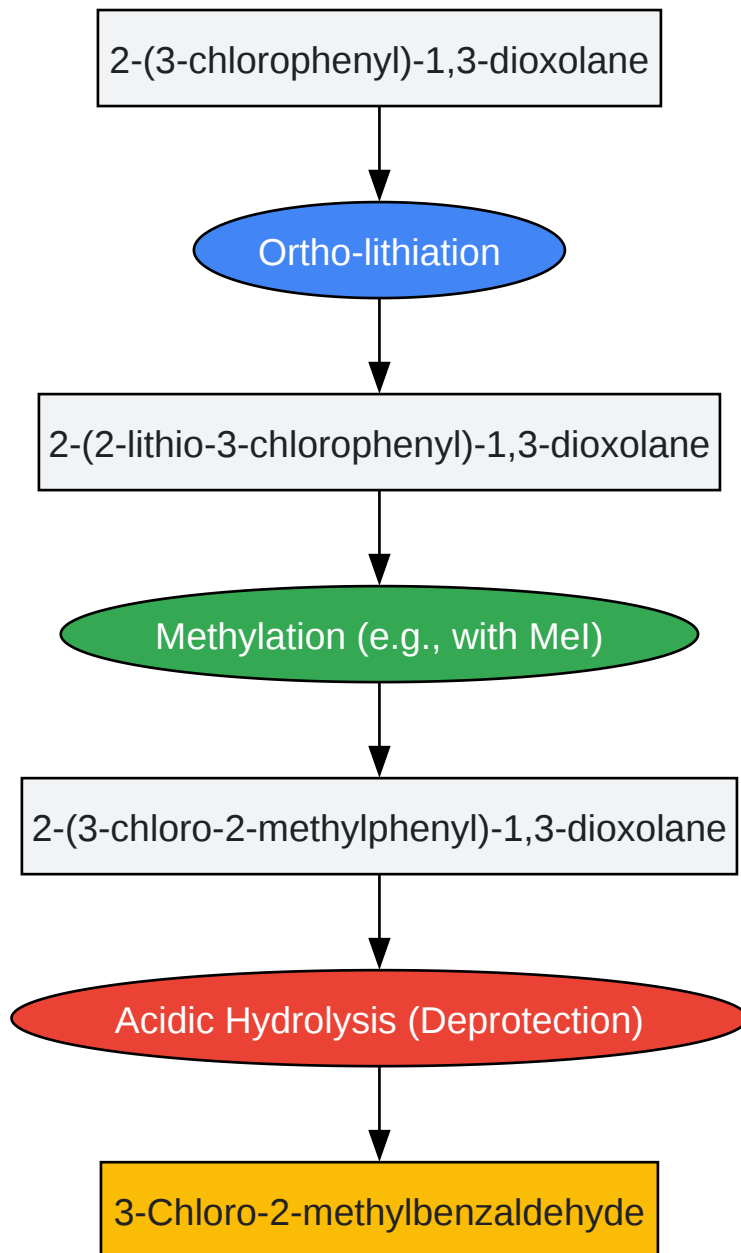
- Ortho-lithiation: 2-(3-chlorophenyl)-1,3-dioxolane is treated with a strong base, such as n-butyllithium, to achieve lithiation at the position ortho to the dioxolane group.
- Electrophilic Quench: The resulting ortho-lithiated species is then reacted with an appropriate methylating agent (e.g., methyl iodide) to introduce the methyl group at the 2-position.^[2]
- Deprotection: The acetal protecting group is subsequently removed under acidic conditions to yield the final product, **3-Chloro-2-methylbenzaldehyde**.^[2]

A specific procedure for a similar transformation is described as follows: To a solution of the methylated acetal (560 mg, 2.82 mmol) in tetrahydrofuran (15 mL), aqueous 1 M HCl (15 mL) is added.^[2] The mixture is then refluxed for 4 hours.^[2] After cooling to room temperature, the mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate (25 mL) to isolate the product.^[2]

Logical Workflow of Synthesis

The following diagram illustrates the logical progression from the starting material to the final product in the synthesis of **3-Chloro-2-methylbenzaldehyde**.

Synthesis of 3-Chloro-2-methylbenzaldehyde



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Synthetic pathway for **3-Chloro-2-methylbenzaldehyde**.

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Phone: (601) 213-4426
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